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Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African
tarantula, Hysterocrates gigas. It is a potent and selective blocker of certain voltage-gated
calcium and potassium channels, making it a valuable tool in neuroscience and pharmacology
research. This document provides a detailed overview of the structure, amino acid sequence,
and cellular signaling pathways affected by SNX-482.

Molecular Structure and Amino Acid Sequence

SNX-482 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a
specific arrangement of three disulfide bonds that confer significant thermal and chemical
stability. This structural motif is common among spider toxins and is crucial for their biological
activity.

Amino Acid Sequence

The primary structure of SNX-482 consists of 41 amino acid residues. The sequence, as
provided by commercial suppliers, is:

G-V-D-K-A-G-C-R-Y-M-F-G-G-C-S-V-N-D-D-C-C-P-R-L-G-C-H-S-L-F-S-Y-C-A-W-D-L-T-F-S-
D[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b612419?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203748/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Three-Dimensional Structure

The tertiary structure of SNX-482 is defined by its ICK motif, which involves three disulfide
bridges. Based on the provided sequence, the cysteine residues at positions 7, 14, 20, 21, 27,
and 34 are involved in forming these bonds. The specific disulfide connectivity for SNX-482 is
between Cys7-Cys21, Cys14-Cys26, and Cys20-Cys33[1]. This intricate network of disulfide
bonds creates a compact, stable structure that is resistant to proteolysis.

Experimental Protocols for Structure and Sequence
Elucidation

While specific, detailed experimental protocols for the initial determination of the SNX-482
structure and sequence are not readily available in the public domain, the following are
standard, widely-accepted methodologies for such tasks.

Amino Acid Sequencing

The determination of the amino acid sequence of a peptide like SNX-482 is typically achieved
through a combination of methods:

o Edman Degradation: This classic method sequentially removes amino acid residues from the
N-terminus of a peptide. The released residues are then identified by chromatography. For a
41-amino acid peptide, this process would be repeated multiple times.

e Mass Spectrometry: Modern protein sequencing heavily relies on mass spectrometry,
particularly tandem mass spectrometry (MS/MS). The peptide is first fragmented in the mass
spectrometer, and the masses of the resulting fragments are used to deduce the amino acid
sequence. This technique is highly sensitive and can handle complex mixtures.

A typical workflow for sequencing a novel peptide toxin would involve:

 Purification: Isolation of the toxin from the crude venom using techniques like high-
performance liquid chromatography (HPLC).

e Reduction and Alkylation: Cleavage of the disulfide bonds to linearize the peptide.
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» Enzymatic Digestion: Use of proteases to break the peptide into smaller, more manageable
fragments.

e Sequencing: Analysis of the intact peptide and its fragments by Edman degradation and/or
mass spectrometry.

e Sequence Assembly: Overlapping the sequences of the fragments to reconstruct the full-
length peptide sequence.

Structure Determination

The three-dimensional structure of a peptide is determined using high-resolution techniques

such as:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for
determining the structure of small to medium-sized proteins and peptides in solution, which
is closer to their native state. Multidimensional NMR experiments provide information about
the distances between atoms, which are then used to calculate a set of 3D structures
consistent with the experimental data.

» X-ray Crystallography: This method requires the peptide to be crystallized. The crystal is
then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an
electron density map, from which the atomic structure can be modeled. While capable of
providing very high-resolution structures, the crystallization of peptides can be a significant
challenge.

Quantitative Data

The following table summarizes key quantitative data related to the activity of SNX-482 on its

primary targets.
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Target lon Species/Cell
Parameter Value ) Reference
Channel Line
Recombinantly
ICso CaVv2.3 (R-type) ~30 nM [1]
expressed
ICso Kv4.3 <3 nM HEK-293 cells [2][3]
Molecular Weight - 4495.01 Da - [1]
Number of Amino
- 41 - [4][5]

Acids

Signaling Pathways and Mechanism of Action

SNX-482 exerts its effects by binding to and modulating the function of specific voltage-gated
ion channels. Its two primary targets are the CaV2.3 (R-type) voltage-gated calcium channels
and the Kv4.3 voltage-gated potassium channels.

Inhibition of CaV2.3 Channels

SNX-482 is a potent blocker of CaV2.3 channels.[4] These channels are involved in a variety of
neuronal processes, including neurotransmitter release and dendritic calcium signaling. By
blocking CaV2.3, SNX-482 can inhibit these processes. The mechanism of action involves the
toxin binding to the voltage-sensing domain of the channel, thereby inhibiting its activation.[4]

Neurotransmitter
Release
SNX-4g EELULIEEE' .\ /5 3 Channel Ca2* Influx

Gene Expression

Click to download full resolution via product page

SNX-482 Inhibition of CaV2.3 Signaling

Inhibition of Kv4.3 Channels

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4203748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7351833/
https://pubmed.ncbi.nlm.nih.gov/28919864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7583514/
https://www.researchgate.net/publication/341044365_Inhibition_of_cardiac_Kv43_Ito_channel_isoforms_by_class_I_antiarrhythmic_drugs_lidocaine_and_mexiletine
https://pmc.ncbi.nlm.nih.gov/articles/PMC7583514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7583514/
https://www.benchchem.com/product/b612419?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

SNX-482 is also a highly potent inhibitor of Kv4.3 channels, which are responsible for the A-
type potassium current (IA) in many neurons.[2][3] This current plays a critical role in regulating
neuronal excitability and the backpropagation of action potentials. Inhibition of Kv4.3 by SNX-
482 leads to a broadening of action potentials and increased neuronal excitability. The toxin is
thought to act as a gating modifier, shifting the voltage dependence of channel activation.[2]
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Experimental Workflow for Studying SNX-482
Effects

The functional effects of SNX-482 on ion channels are typically investigated using

electrophysiological techniques.
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Conclusion

SNX-482 is a structurally robust and biologically potent peptide toxin. Its high affinity and
selectivity for specific ion channels, particularly CaV2.3 and Kv4.3, make it an indispensable
tool for dissecting the roles of these channels in cellular physiology and pathophysiology. A
thorough understanding of its structure, sequence, and mechanism of action is crucial for its
effective application in research and for the potential development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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